[1-(4-Methylphenyl)propyl]amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-methylphenyl)propan-1-amine; hydrochloride . This naming convention follows standard IUPAC protocols for substituted arylamines, where the longest carbon chain containing the amino group serves as the principal chain, and the aromatic substituent is identified as a 4-methylphenyl group attached at the 1-position of the propylamine backbone. The semicolon notation separates the organic amine component from its inorganic hydrochloride salt counterpart, indicating the ionic association between the protonated amine and chloride anion.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCC(C1=CC=C(C=C1)C)N.Cl , which describes the molecular connectivity starting from the propyl chain (CCC) attached to the amine-bearing carbon, followed by the para-methylated benzene ring system, with the hydrochloride salt indicated by the dot notation separating the organic and inorganic components. The International Chemical Identifier representation provides a more detailed structural description: InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H , which encodes the complete molecular structure including hydrogen atom positions and connectivity patterns.
The three-dimensional molecular structure features a chiral center at the carbon atom bearing the amino group, resulting in the existence of both R and S enantiomers. The (S)-enantiomer is catalogued under Chemical Abstracts Service registry number 623143-32-8, while the (R)-enantiomer corresponds to Chemical Abstracts Service number 856646-02-1. The racemic mixture or unspecified stereochemistry form carries the primary Chemical Abstracts Service registry number 1185341-34-7. The molecular geometry around the chiral center adopts a tetrahedral arrangement, with the amino group, ethyl chain, hydrogen atom, and para-methylphenyl substituent occupying the four coordination positions.
Synonym Compilation and Registry Number Cross-Referencing
The compound is known by numerous synonyms across different chemical databases and commercial suppliers, reflecting variations in nomenclature conventions and structural description approaches. Primary synonyms include 1-p-Tolyl-propylamine hydrochloride and 1-(p-tolyl)propan-1-amine hydrochloride , which utilize the traditional p-tolyl designation for the 4-methylphenyl substituent. Additional variations include 1-p-tolylpropan-1-amine and Phenyl(p-tolyl)methanamine hydrochloride , though the latter appears to refer to a different structural isomer with a benzhydryl-type arrangement.
Registry number cross-referencing reveals multiple Chemical Abstracts Service numbers depending on stereochemistry and salt form specifications. The primary hydrochloride salt carries Chemical Abstracts Service number 1185341-34-7 , while the corresponding free base amine is assigned 174636-87-4 . Stereoisomer-specific registry numbers include 623143-32-8 for the (S)-enantiomer and 856646-02-1 for the (R)-enantiomer. The PubChem Compound Identifier for the primary hydrochloride salt is 45595805 , providing cross-reference capability with the National Center for Biotechnology Information chemical database system.
The MDL Information Systems number MFCD11841239 serves as an additional unique identifier within the Accelrys chemical database framework. The International Chemical Identifier Key XKTMBXZLOUIZLE-UHFFFAOYSA-N provides a hashed representation of the complete molecular structure that enables rapid database searching and compound matching across different chemical information systems. These multiple registry systems ensure comprehensive cataloguing and cross-referencing capabilities for researchers accessing information about this compound from various database sources.
| Registry System | Identifier | Structural Specification |
|---|---|---|
| Chemical Abstracts Service | 1185341-34-7 | Hydrochloride salt, unspecified stereochemistry |
| Chemical Abstracts Service | 174636-87-4 | Free base amine |
| Chemical Abstracts Service | 623143-32-8 | (S)-enantiomer |
| Chemical Abstracts Service | 856646-02-1 | (R)-enantiomer |
| PubChem Compound Identifier | 45595805 | Hydrochloride salt |
| MDL Information Systems | MFCD11841239 | Hydrochloride salt |
Molecular Formula and Stoichiometric Analysis
The molecular formula for this compound is C₁₀H₁₆ClN , representing the complete ionic compound including both the organic amine cation and inorganic chloride anion. This formula indicates the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom per formula unit. The molecular weight calculates to 185.7 grams per mole , which represents the sum of atomic masses for all constituent elements including the hydrochloride salt component.
Stoichiometric analysis reveals that the compound maintains a 1:1 molar ratio between the organic amine component and hydrochloric acid, consistent with the monoprotic nature of the primary amine functional group. The free base amine component alone corresponds to molecular formula C₁₀H₁₅N with a molecular weight of 149.233 grams per mole , indicating that the hydrochloride salt formation adds exactly one equivalent of hydrochloric acid (36.46 grams per mole) to the organic base structure.
The elemental composition by mass percentage reveals carbon as the predominant element at approximately 64.68%, followed by hydrogen at 8.68%, chlorine at 19.09%, and nitrogen at 7.54%. This composition reflects the predominantly organic nature of the compound while highlighting the significant contribution of the chloride counterion to the total molecular mass. The hydrogen-to-carbon ratio of 1.6:1 indicates a high degree of saturation in the molecular structure, consistent with the presence of a single aromatic ring system and aliphatic substitution patterns.
| Molecular Component | Formula | Molecular Weight (g/mol) | Mass Percentage |
|---|---|---|---|
| Complete hydrochloride salt | C₁₀H₁₆ClN | 185.7 | 100.00% |
| Organic amine component | C₁₀H₁₅N | 149.233 | 80.35% |
| Hydrochloric acid component | HCl | 36.467 | 19.65% |
The molecular structure contains exactly one chiral center, leading to the theoretical existence of two enantiomeric forms with identical molecular formulas and molecular weights but different three-dimensional spatial arrangements. This stereochemical consideration becomes particularly important in pharmaceutical applications where enantiomeric purity may significantly influence biological activity and pharmacological properties. The molecular formula remains constant across both enantiomeric forms, with stereochemical information conveyed through additional notation systems such as the International Chemical Identifier stereochemical descriptors.
Properties
IUPAC Name |
1-(4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMBXZLOUIZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185341-34-7 | |
| Record name | 1-(4-methylphenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Amination of 1-(4-Methylphenyl)propan-1-amine and Salt Formation
One common approach involves the synthesis of the free amine 1-(4-methylphenyl)propan-1-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
- Synthesis of the free amine : Typically, the starting material is 1-(4-methylphenyl)propan-1-amine, which can be prepared by reductive amination or other amination techniques of the corresponding ketone or halide precursors.
- Conversion to hydrochloride salt : The free amine is reacted with hydrochloric acid (often in ether or aqueous solution) to precipitate the hydrochloride salt, which is isolated by filtration and drying.
This method is straightforward and widely used in laboratory and industrial settings for producing amine hydrochlorides with high purity and yield.
Alkylation of 1-(4-Methylphenyl)propan-1-amine with Alkyl Halides
A related synthetic route involves the alkylation of the amine with alkyl halides under basic conditions:
- Reaction conditions : 1-(4-Methylphenyl)propan-1-amine is reacted with an alkyl halide (e.g., ethyl iodide) in the presence of a base such as potassium carbonate.
- Solvent and temperature : The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate nucleophilic substitution.
- Product isolation : After reaction completion, the product is purified and converted to the hydrochloride salt.
This method is exemplified in the synthesis of Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride, which shares structural similarity and synthetic principles with this compound.
Multi-step Synthesis via Mannich Reaction and Subsequent Reduction
A more complex but industrially relevant method involves a multi-step sequence starting from acetophenone derivatives:
Step 1: Mannich reaction
Acetophenone undergoes a Mannich reaction with formaldehyde and a suitable amine to introduce the aminopropyl side chain.Step 2: Debenzylation or deprotection
The intermediate is then subjected to debenzylation or other deprotection steps to reveal the free amine functionality.Step 3: Reduction
Reduction of keto or other functional groups is performed to yield the desired amine.Step 4: Hydrolysis and salt formation
The final amine is hydrolyzed if necessary and converted into the hydrochloride salt.
This method is notable for its high overall yield (≥74%) and mild reaction conditions, making it suitable for industrial scale-up. It also avoids harsh conditions and minimizes environmental pollution compared to older methods.
Friedel-Crafts Acylation Followed by Bromination and Amination
Another synthetic strategy involves:
- Friedel-Crafts acylation of toluene with valeroyl chloride to form 1-(4-methylphenyl)-pentan-1-one.
- Selective α-bromination of the ketone using bromine and aluminum trichloride catalyst to produce α-bromoketones.
- Nucleophilic substitution of the α-bromoketone with an amine nucleophile (e.g., pyrrolidine or other amines) at room temperature.
- Isolation and purification of the amine product, followed by formation of the hydrochloride salt.
This method allows for selective functionalization and high yields of the amine derivatives, which can be adapted for the synthesis of this compound analogs.
Industrial Scale and Continuous Flow Methods
In industrial settings, the synthesis of this compound and related compounds often employs:
- Large-scale reactors with controlled temperature and mixing.
- Continuous flow systems to enhance reaction efficiency, reproducibility, and safety.
- Optimization of reaction parameters (temperature, solvent, base concentration) to maximize yield and purity.
- Rigorous quality control during isolation and crystallization of the hydrochloride salt.
These approaches ensure consistent product quality and cost-effectiveness in commercial production.
Comparative Summary Table of Preparation Methods
Detailed Research Findings and Notes
The Mannich reaction-based method (Method 3) is particularly advantageous due to its use of readily available raw materials, mild reaction conditions, and environmentally friendly profile. It avoids the formation of undesired hydrochloride salts during intermediate steps, enhancing purity and yield.
Friedel-Crafts acylation followed by α-bromination (Method 4) provides a versatile route to functionalized amines, enabling further derivatization and structural modifications relevant to pharmaceutical intermediates.
Alkylation methods (Method 2) are straightforward but require careful control of reaction conditions to avoid over-alkylation or side reactions.
Industrial processes (Method 5) emphasize scalability and reproducibility, often integrating continuous flow technology to improve reaction kinetics and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the propyl chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methylphenyl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological systems. It can serve as a model compound for studying amine transport and metabolism in cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting neurological or psychiatric conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which [1-(4-Methylphenyl)propyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to amine receptors or enzymes, influencing their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1-(4-Methylphenyl)propyl]amine hydrochloride with structurally related amine hydrochlorides, focusing on molecular features, substituents, and available
| Compound Name | Molecular Formula | Substituents | CAS No./Identifier | Key Properties/Applications |
|---|---|---|---|---|
| This compound | $ \text{C}{10}\text{H}{16}\text{ClN} $ | Phenyl (4-CH₃), propylamine | Not explicitly listed | Primary amine; potential intermediate in pharmaceuticals () . |
| [1-(4-Ethoxyphenyl)propyl]amine hydrochloride | $ \text{C}{11}\text{H}{18}\text{ClNO} $ | Phenyl (4-OCH₂CH₃), propylamine | 925608-01-1 () | Ethoxy group enhances lipophilicity; used in synthetic chemistry () . |
| [1-(4-Propoxyphenyl)propyl]amine hydrochloride | $ \text{C}{12}\text{H}{20}\text{ClNO} $ | Phenyl (4-OCH₂CH₂CH₃), propylamine | 1201633-55-7 () | Propoxy substituent increases molecular weight; commercial availability noted () . |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | $ \text{C}{13}\text{H}{20}\text{ClNO} $ | Phenyl (4-OCH₃), allylamine chain | 1240591-01-8 () | Unsaturated propene chain may influence reactivity; structural isomerism possible . |
| HBK14–HBK19 (Piperazine derivatives) | Variable | Phenoxy-ethoxy/propoxy groups, piperazine core | Not listed () | Designed as CNS agents; halogen/methoxy substitutions modulate receptor affinity . |
| Triazole/imidazole-based amine hydrochlorides (Compounds 36–41) | $ \text{C}{13-17}\text{H}{14-19}\text{ClN}{5-6}\text{O}{2} $ | Nitro-heterocycles, trifluoromethyl groups | Not listed () | Anti-Chagasic activity; melting points 127–235°C; characterized by HRESIMS/NMR . |
Structural and Functional Insights:
Substituent Effects :
- Electron-donating groups (e.g., 4-methyl, 4-methoxy, 4-ethoxy) increase aromatic ring stability and alter lipophilicity, impacting bioavailability. For example, ethoxy and propoxy groups enhance hydrophobic interactions compared to methyl .
- Nitro-heterocyclic derivatives () exhibit higher melting points (184–235°C) due to hydrogen bonding and planar aromatic systems .
Pharmacological Relevance: Piperazine derivatives (HBK14–HBK19) demonstrate the importance of halogen and alkoxy groups in CNS targeting, with 2-methoxyphenyl and chloro-methylphenoxy groups enhancing binding to serotonin/dopamine receptors . Triazole-based amines () highlight the role of nitro groups in anti-parasitic activity, with Compound 40 showing potent anti-Chagasic effects (melting point 233–235°C) .
Synthetic Utility :
Biological Activity
[1-(4-Methylphenyl)propyl]amine hydrochloride, also known as Ethylthis compound, is a compound with significant biological activity. It belongs to the class of amines and has garnered attention for its potential applications in pharmacology and biochemistry. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : CHN·HCl
- Molecular Weight : 213.75 g/mol
- Structure : The compound features an ethyl group attached to a propylamine structure with a para-methylphenyl substituent, which influences its chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its mechanism of action involves:
- Receptor Binding : The compound binds to specific neurotransmitter receptors, modulating their activity.
- Enzyme Interaction : It interacts with enzymes involved in neurotransmitter metabolism, potentially altering levels of key neurotransmitters such as serotonin and dopamine.
Biological Activity Overview
Research indicates that this compound has multiple biological effects, including:
- Neurotransmitter Modulation : Influences neurotransmitter systems, which may affect mood and behavior.
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin availability, suggesting potential antidepressant effects.
| Dosage (mg/kg) | Serotonin Level (ng/g) |
|---|---|
| 0 | 50 |
| 5 | 75 |
| 10 | 120 |
Antimicrobial Activity
The compound's antimicrobial properties were tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC Value (μM) |
|---|---|
| Staphylococcus aureus (MRSA) | 16.69 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
These results indicate that this compound may be effective against resistant bacterial infections.
Anticancer Activity
In vitro studies assessed the compound's efficacy against various cancer cell lines, including HeLa and A549 cells. The IC50 values demonstrate its potential as an anticancer agent:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.058 | Apoptosis induction |
| A549 | 0.035 | Cell cycle arrest |
| MDA-MB-231 | 0.021 | Inhibition of proliferation |
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it can be compared to related compounds:
| Compound Name | Structure/Characteristics | Notable Differences |
|---|---|---|
| 1-Ethylpropylamine | Lacks the para-methylphenyl group | Different reactivity due to absence of aromatic ring |
| 1-(4-Methylphenyl)propylamine | Similar structure but lacks ethyl group | Alters chemical properties and reactivity |
| N,N-Diethyl-2-(4-methylphenyl)ethanamine | Contains two ethyl groups | Different steric effects and biological activity |
Q & A
Q. What are the recommended synthetic routes for [1-(4-Methylphenyl)propyl]amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process starting with functionalization of the aromatic ring. For example:
Alkylation : React 4-methylphenylpropyl bromide with ammonia or a protected amine precursor under anhydrous conditions (e.g., in THF with LiAlH₄ as a reducing agent).
Hydrochloride Formation : Treat the free amine with HCl gas in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Optimization Tips :
Q. How can the purity and structural identity of this compound be confirmed?
Methodological Answer: Employ orthogonal analytical techniques:
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal Stability : Store at -20°C in airtight, light-resistant containers to prevent degradation (≥5-year stability under these conditions) .
- Hygroscopicity Testing : Perform dynamic vapor sorption (DVS) to assess moisture uptake, which may alter crystallinity.
- pH Stability : Evaluate solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy (λmax ~255 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?
Methodological Answer: Discrepancies may arise from:
- Structural Isomerism : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, as enantiomers often exhibit divergent bioactivity .
- Assay Variability : Standardize in vitro assays (e.g., receptor binding) using positive controls (e.g., known dopamine reuptake inhibitors) and validate via dose-response curves .
Case Study : A 2025 study identified conflicting IC₅₀ values due to impurities; orthogonal purification (e.g., recrystallization + preparative HPLC) resolved the issue .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?
Methodological Answer: Follow a systematic approach:
Core Modifications : Synthesize analogs with substituents at the 4-methyl group (e.g., -OCH₃, -Cl) to assess electronic effects.
Side Chain Variation : Replace the propyl chain with cyclopropyl or branched alkyl groups to study steric impacts .
Pharmacokinetic Profiling : Use Caco-2 cell monolayers to predict blood-brain barrier permeability .
Example : A 2024 study found that replacing the methyl group with trifluoromethyl (-CF₃) increased metabolic stability by 40% .
Q. How can researchers address challenges in scaling up the synthesis of this compound?
Methodological Answer: Key considerations for kilo-lab scale-up:
- Catalyst Optimization : Replace LiAlH₄ with safer alternatives (e.g., NaBH₄ with NiCl₂ catalysis) to improve yield (85% vs. 65% ).
- Byproduct Management : Implement continuous flow chemistry to minimize dialkylated amine formation .
- Cost Analysis : Compare batch vs. flow synthesis using process mass intensity (PMI) metrics .
Q. What advanced techniques are recommended for studying degradation pathways of this compound?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H₂O₂).
- LC-MS/MS Analysis : Identify degradation products (e.g., N-oxide formation under oxidative stress) .
- Computational Modeling : Use DFT calculations to predict vulnerable bonds (e.g., amine-propyl linkage) .
Q. How can researchers validate the selectivity of this compound in complex biological matrices?
Methodological Answer:
- Microsomal Incubations : Test against human liver microsomes to assess off-target metabolism.
- Proteomic Profiling : Use affinity chromatography coupled with SILAC labeling to identify binding partners .
- Animal Models : Compare pharmacokinetics in wild-type vs. transporter-knockout mice (e.g., P-gp deficient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
